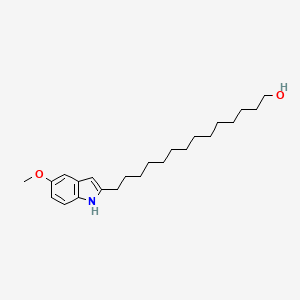
14-(5-Methoxy-1H-indol-2-YL)tetradecan-1-OL
Cat. No. B8614483
Key on ui cas rn:
651331-41-8
M. Wt: 359.5 g/mol
InChI Key: DHSRDEJOGSJADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07307098B2
Procedure details


A mixture of 1M THF solution of TBAF (5.1 mL, 5.11 mmol, 15 eq) and tert-butyl {2-[16-(tert-butyl-dimethylsilanoxy)-hexadecynyl]-4-methoxyp henyl}-carbamate (195 mg, 0.34 mmol, 1 eq) was refluxed for 24 hours. After removing THF, the residue was diluted with 50 mL of water, and extracted three times with AcOEt (50 mL). The extract was washed with aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated. The resulting concentrate was subjected to silica gel flush chromatography (eluate: hexane-AcOEt=70-30) to give white solid of the title compound (79.1 mg, yield 81%).

Name
tert-butyl {2-[16-(tert-butyl-dimethylsilanoxy)-hexadecynyl]-4-methoxyp henyl}-carbamate
Quantity
195 mg
Type
reactant
Reaction Step One


Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[O:19]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]1[CH:48]=[C:47]([O:49][CH3:50])[CH:46]=[CH:45][C:44]=1[NH:51]C(=O)OC(C)(C)C)[Si](C(C)(C)C)(C)C>C1COCC1>[CH3:50][O:49][C:47]1[CH:48]=[C:43]2[C:44](=[CH:45][CH:46]=1)[NH:51][C:41]([CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][OH:19])=[CH:42]2 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
|
Name
|
tert-butyl {2-[16-(tert-butyl-dimethylsilanoxy)-hexadecynyl]-4-methoxyp henyl}-carbamate
|
|
Quantity
|
195 mg
|
|
Type
|
reactant
|
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCCCCCCCCCCCCCC#CC1=C(C=CC(=C1)OC)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with 50 mL of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with AcOEt (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flush chromatography (eluate: hexane-AcOEt=70-30)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)CCCCCCCCCCCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79.1 mg | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
